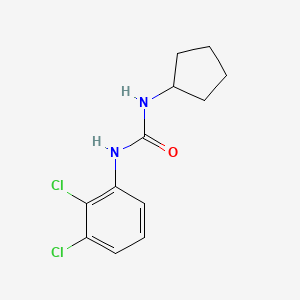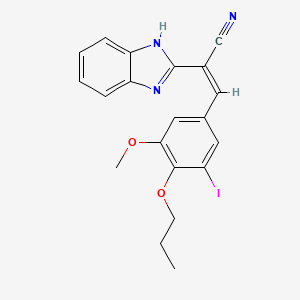![molecular formula C15H19N3OS B5412058 5-[4-(diethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5412058.png)
5-[4-(diethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Diethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone, also known as 5-[4-(Diethylamino)benzylidene]rhodanine, is a technical grade compound . It has an empirical formula of C14H16N2OS2 and a molecular weight of 292.42 .
Molecular Structure Analysis
The 3D structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI isInChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9+ . Physical and Chemical Properties Analysis
This compound is a purple-red crystalline powder . It is insoluble in water . The flash point is not applicable .Safety and Hazards
The compound is classified as an eye irritant (category 2), skin irritant (category 2), and specific target organ toxicity - single exposure (category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The target organ is the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Propiedades
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-18(5-2)12-8-6-11(7-9-12)10-13-14(19)17(3)15(20)16-13/h6-10H,4-5H2,1-3H3,(H,16,20)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEFAUIDSWGENG-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5411990.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5411998.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5412002.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-3-(1H-indol-3-yl)propanamide](/img/structure/B5412005.png)

![2-(4-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B5412026.png)
![N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5412033.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5412038.png)
![(2E)-3-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide](/img/structure/B5412045.png)
![2-[3-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)phenyl]pyridine](/img/structure/B5412046.png)
![(5E)-1-butyl-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5412055.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5412065.png)
![6-hydroxy-2-[2-(3-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5412067.png)
